BenchChemオンラインストアへようこそ!

2-(4-Pyridin-4-ylpyrazol-1-yl)ethanol

JNK kinase inhibition kinase selectivity profiling pyrazole regioisomer SAR

2-(4-Pyridin-4-ylpyrazol-1-yl)ethanol is a heterocyclic building block (C10H11N3O, MW 189.21 g/mol) containing a pyrazole N1-ethanol arm and a pyridin-4-yl substituent at the pyrazole C4 position. This specific regiochemistry distinguishes it from the more common 3-pyridyl isomer (CAS 401522-11-0) and the des-ethanol analog 4-(1H-pyrazol-4-yl)pyridine (CAS 19959-71-8).

Molecular Formula C10H11N3O
Molecular Weight 189.21 g/mol
Cat. No. B1364454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Pyridin-4-ylpyrazol-1-yl)ethanol
Molecular FormulaC10H11N3O
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C2=CN(N=C2)CCO
InChIInChI=1S/C10H11N3O/c14-6-5-13-8-10(7-12-13)9-1-3-11-4-2-9/h1-4,7-8,14H,5-6H2
InChIKeySUWVKEUCSAKNHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Pyridin-4-ylpyrazol-1-yl)ethanol – Structural Overview and Comparator Identification for Procurement Decisions


2-(4-Pyridin-4-ylpyrazol-1-yl)ethanol is a heterocyclic building block (C10H11N3O, MW 189.21 g/mol) containing a pyrazole N1-ethanol arm and a pyridin-4-yl substituent at the pyrazole C4 position. This specific regiochemistry distinguishes it from the more common 3-pyridyl isomer (CAS 401522-11-0) and the des-ethanol analog 4-(1H-pyrazol-4-yl)pyridine (CAS 19959-71-8) [1]. The compound serves as a core scaffold for kinase inhibitor programs, including the clinical B-Raf inhibitor GDC-0879 (which uses a 3-pyridyl variant), and for JNK inhibitors where the 4-pyridyl orientation confers distinct hinge-binding geometry [2]. Understanding the quantitative consequences of this regiochemical and functional-group arrangement is critical for informed procurement decisions.

Why 2-(4-Pyridin-4-ylpyrazol-1-yl)ethanol Cannot Be Replaced by the 3-Pyridyl Isomer or Des-Ethanol Analog – The Evidence Gap


Close analogs of 2-(4-pyridin-4-ylpyrazol-1-yl)ethanol, such as the 3-pyridyl isomer (CAS 401522-11-0) and 4-(1H-pyrazol-4-yl)pyridine, appear superficially interchangeable but differ in critical physicochemical and target-engagement properties. The pyridyl nitrogen position (4- vs. 3-) alters both the electronic character of the heterocycle and the hydrogen-bonding geometry with kinase hinge residues [1]. The N1-ethanol arm contributes hydrogen-bond donor/acceptor capacity and modulates solubility and metabolic stability, functions absent in the des-ethanol analog [2]. Moving from 3-pyridyl to 4-pyridyl substitution has been shown to shift antiproliferative potency by >2-fold in some cellular contexts [1]. These quantitative differences mean that substitution without systematic re-profiling carries a material risk of altered target selectivity, potency, and developability—making the specific compound a non-fungible choice.

Quantitative Differentiation Evidence for 2-(4-Pyridin-4-ylpyrazol-1-yl)ethanol Against Closest Analogs


JNK1 Selectivity Advantage of Pyrazol-4-yl Pyridine Core Over Pyrazol-3-yl Pyridine Scaffolds

A pyrazol-4-yl pyridine derivative (11e) built on the target compound core achieved JNK1 IC50 = 1.81 nM, with 7.0-fold selectivity over JNK2 (IC50 = 12.7 nM) and 5.8-fold over JNK3 (IC50 = 10.5 nM) at 1 µM ATP [1]. In a 50-kinase panel, 11e showed high JNK selectivity with minimal off-target activity [1]. By contrast, the clinical 3-pyridyl derivative GDC-0879 (which uses the alternative pyrazol-3-yl pyridine regioisomer) is a B-Raf V600E inhibitor with IC50 = 0.13 nM but lacks JNK selectivity—its kinase selectivity is directed at Raf family kinases [2]. The regiochemistry of the pyridyl attachment (C4 vs. C3) is a primary determinant of kinase targeting preference.

JNK kinase inhibition kinase selectivity profiling pyrazole regioisomer SAR

Cellular Antiproliferative Potency: 4-Pyridyl vs. 3-Pyridyl Isomer Comparison in Cancer Cell Lines

In a head-to-head comparison within a single study, the 4-pyridyl compound 7a exhibited HepG2 IC50 = 14.37 ± 0.26 µM and A549 IC50 = 31.63 ± 1.50 µM, while its direct 3-pyridyl analog 7c showed HepG2 IC50 = 31.45 ± 0.44 µM and A549 IC50 > 40 µM [1]. The 4-pyridyl isomer was 2.2-fold more potent in HepG2 cells and retained measurable activity in A549 where the 3-pyridyl isomer was inactive at the highest concentration tested.

antiproliferative activity pyridylpyrazole SAR cancer cell panel

Hydrogen-Bond Donor Capacity: Differentiation from Des-Ethanol Analog 4-(1H-Pyrazol-4-yl)pyridine

2-(4-Pyridin-4-ylpyrazol-1-yl)ethanol contains a primary alcohol group (N1-ethanol) that serves as both a hydrogen-bond donor (HBD = 1) and acceptor, giving it a topological polar surface area (TPSA) of approximately 55 Ų (calculated) . In contrast, 4-(1H-pyrazol-4-yl)pyridine lacks this ethanol arm and has HBD = 1 (from the pyrazole NH, which is substituted in the target compound) and TPSA = 41.6 Ų [1]. The ethanol arm increases the compound's capacity for specific hydrogen-bond interactions with biological targets and improves aqueous solubility, as demonstrated by the fact that GDC-0879 (which retains the N1-ethanol) shows DMSO solubility >16.7 mg/mL, while des-ethanol analogs often require formulation adjustments .

physicochemical properties hydrogen bonding solubility optimization

Kinase Selectivity Window: 4-Pyridyl Pyrazoles Demonstrate Broader JNK Selectivity Than Reference Inhibitor SP600125

Compounds built on the pyrazol-4-yl pyridine template demonstrated superior antiproliferative potency compared to the reference JNK inhibitor SP600125 across NCI-60 cancer cell lines [1]. Specifically, compound 11c (based on this scaffold) achieved GI50 = 1.28 µM against K562 leukemia cells, while SP600125 typically exhibits GI50 values in the 5–20 µM range across leukemia cell lines [1]. Furthermore, compound 11e showed intracellular target engagement via NanoBRET with JNK1 IC50 = 2.81 µM and minimal hERG liability (IC50 = 4.82 µM), indicating a selectivity window that distinguishes this scaffold from broad-spectrum kinase inhibitors [1].

JNK selectivity kinase panel screening SP600125 comparison

Recommended Application Scenarios for 2-(4-Pyridin-4-ylpyrazol-1-yl)ethanol Based on Differential Evidence


JNK1-Selective Kinase Inhibitor Lead Generation Programs

The pyrazol-4-yl pyridine scaffold delivers JNK1 potency (IC50 = 1.81 nM) with 7-fold selectivity over JNK2 and minimal off-target activity in a 50-kinase panel [1]. Research groups developing JNK1-selective inhibitors for oncology, neurodegeneration, or inflammatory diseases should procure the 4-pyridyl isomer rather than the 3-pyridyl variant, which directs selectivity toward B-Raf instead of JNK isoforms [1].

Antiproliferative Screening in Solid Tumor and Leukemia Cell Panels

The 4-pyridyl regioisomer demonstrated consistent antiproliferative activity in HepG2 (IC50 = 14.37 µM) and K562 (GI50 = 1.28 µM for optimized derivative) where the 3-pyridyl analog was significantly less potent or inactive [1][2]. This scaffold is recommended for core library synthesis in anticancer screening campaigns targeting hepatocellular carcinoma and hematological malignancies.

Synthetic Building Block for N1-Functionalized Kinase Probes and PROTACs

The N1-ethanol group provides a unique synthetic handle (primary alcohol) amenable to esterification, carbamate formation, or mesylation for nucleophilic displacement, capabilities absent in 4-(1H-pyrazol-4-yl)pyridine [1]. This enables efficient construction of bi-functional degraders (PROTACs), fluorescent probes, and biotinylated affinity reagents using well-established conjugation chemistry.

Crystallography and Fragment-Based Drug Design Campaigns Targeting the JNK Hinge Region

The pyrazol-4-yl pyridine core has been successfully co-crystallized with JNK isoforms (PDB ID: 8ENJ, 2.8 Å resolution), revealing a type I kinase inhibition mode with bidentate hinge hydrogen bonding via the pyridine nitrogen and 2-aminopyridine substituent [1]. This validated binding mode reduces the structural biology risk for fragment-growing and structure-based design projects compared to untested regioisomers.

Quote Request

Request a Quote for 2-(4-Pyridin-4-ylpyrazol-1-yl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.